REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:13]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[O:1]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCC(=O)O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux through 3 Å molecular sieve for 36 hours under N2 in a flask
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
equipped with a Soxhlet extractor and a condenser
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to a volume of 50 mL
|
Type
|
ADDITION
|
Details
|
diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×75 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5% aqeuous NaHCO3 (75 mL), H2O (75 mL), and brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (Na2SO4) the solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed (vacuum)
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.45 g | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 1589.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |